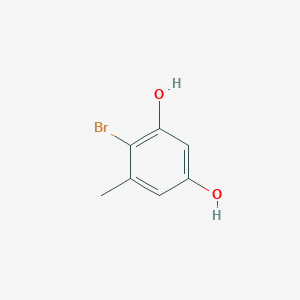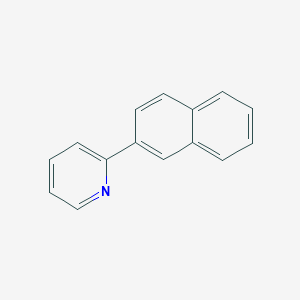
2-(2-Naphthyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthylpyridine is an organic compound with the molecular formula C15H11N. It consists of a pyridine ring substituted with a naphthalene moiety at the second position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
2-Naphthylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has shown potential as a fluorescent probe for detecting biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthylpyridine typically involves the reaction of 2-bromopyridine with naphthalene under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques .
Industrial Production Methods: Industrial production of 2-Naphthylpyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Naphthylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine-N-oxide derivatives.
Reduction: Reduction of 2-Naphthylpyridine can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides; presence of a catalyst or under UV light.
Major Products:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or sulfonylated naphthalene derivatives.
Wirkmechanismus
The mechanism of action of 2-Naphthylpyridine involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, modulating their activity. The compound’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalen-1-ylpyridine: Similar structure but with the naphthalene moiety at the first position.
2-Phenylpyridine: Contains a phenyl group instead of a naphthalene moiety.
2-(2-Thienyl)pyridine: Contains a thiophene ring instead of a naphthalene moiety.
Uniqueness: 2-Naphthylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity to metal ions and biological targets, making it more effective in catalytic and medicinal applications compared to its analogs .
Eigenschaften
CAS-Nummer |
76759-26-7 |
|---|---|
Molekularformel |
C15H11N |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-naphthalen-1-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-16-15/h1-11H |
InChI-Schlüssel |
VLRSADZEDXVUPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



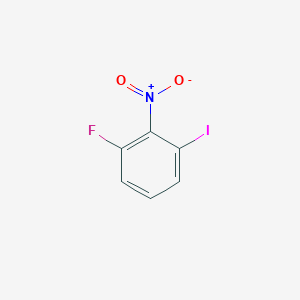

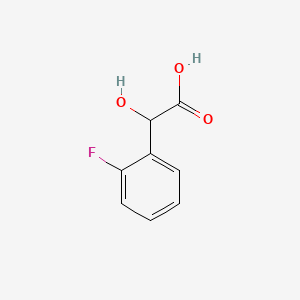


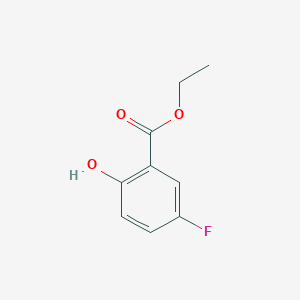
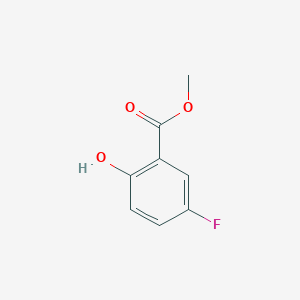
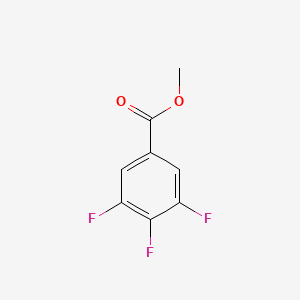
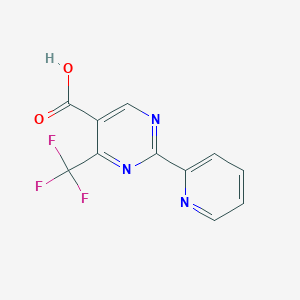
![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)

